Cas no 5411-50-7 (1,2-Dibromo-4-nitrobenzene)
1,2-Dibromo-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,2-DIBROMO-4-NITROBENZENE
- NSC 10978
- Benzene, 1,2-dibromo-4-nitro-
- 3,4-Dibromonitrobenzene
- 3,4-dibromo-nitrobenzene
- NSC10978
- DLLDRYLYVHKDKK-UHFFFAOYSA-N
- Dibrom-4-nitrobenzol
- AMBZ0349
- 1,2-Dibromo-4-nitrobenzene #
- DLLDRYLYVHKDKK-UHFFFAOYSA-
- TD1367
- AM85809
- AK130574
- AB0050839
- V6509
- ST24036701
- InChI=1/C6H
- SY035391
- MFCD00055373
- D5486
- CS-0097026
- 5411-50-7
- EN300-198448
- AKOS009560363
- NS00121042
- SCHEMBL3277269
- DTXSID90202455
- BCP14678
- AC-28628
- InChI=1/C6H3Br2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
- NSC-10978
- DS-6728
- 1,2-Dibromo-4-nitrobenzene
-
- MDL: MFCD00055373
- Inchi: 1S/C6H3Br2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
- InChI Key: DLLDRYLYVHKDKK-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)[N+](=O)[O-])Br
Computed Properties
- Exact Mass: 278.85300
- Monoisotopic Mass: 278.85305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 3.1
Experimental Properties
- Density: 2.101±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 55.0 to 59.0 deg-C
- Boiling Point: 296°C(lit.)
- Refractive Index: 1.6400 (estimate)
- Solubility: Very slightly soluble (0.13 g/l) (25 º C),
- PSA: 45.82000
- LogP: 3.64300
1,2-Dibromo-4-nitrobenzene Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,2-Dibromo-4-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,2-Dibromo-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 035650-1g |
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5411-50-7 | 95% | 1g |
£16.00 | 2022-02-28 | |
| Fluorochem | 035650-5g |
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5411-50-7 | 95% | 5g |
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| Fluorochem | 035650-10g |
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| Fluorochem | 035650-25g |
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5411-50-7 | 95% | 25g |
£193.00 | 2022-02-28 | |
| Chemenu | CM193812-10g |
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5411-50-7 | 95% | 10g |
$122 | 2021-06-16 | |
| Chemenu | CM193812-25g |
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$224 | 2021-06-16 | |
| Chemenu | CM193812-100g |
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| Alichem | A019089694-25g |
1,2-Dibromo-4-nitrobenzene |
5411-50-7 | 95% | 25g |
$240.00 | 2023-09-01 | |
| Alichem | A019089694-100g |
1,2-Dibromo-4-nitrobenzene |
5411-50-7 | 95% | 100g |
$734.40 | 2023-09-01 | |
| TRC | D425963-100mg |
1,2-Dibromo-4-nitrobenzene |
5411-50-7 | 100mg |
$64.00 | 2023-05-18 |
1,2-Dibromo-4-nitrobenzene Suppliers
1,2-Dibromo-4-nitrobenzene Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 1,2-Dibromo-4-nitrobenzene
Recent Advances in the Study of 1,2-Dibromo-4-nitrobenzene (CAS: 5411-50-7) in Chemico-Biological and Pharmaceutical Research
1,2-Dibromo-4-nitrobenzene (CAS: 5411-50-7) is a halogenated nitroaromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical synthesis, pharmaceutical intermediates, and potential biological activities. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and emerging roles in drug discovery and environmental toxicology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1,2-Dibromo-4-nitrobenzene as a key precursor in the synthesis of novel kinase inhibitors. Researchers optimized a palladium-catalyzed cross-coupling reaction using this compound to generate a library of 4-aminophenyl derivatives with improved selectivity against cancer-associated kinases. The study reported a 72% yield improvement over traditional methods, highlighting the compound's synthetic advantages.
In environmental toxicology, recent work has elucidated the degradation pathways of 1,2-Dibromo-4-nitrobenzene. A 2024 paper in Environmental Science & Technology identified three novel bacterial strains capable of aerobic degradation through reductive debromination followed by nitro-group reduction. This discovery has important implications for bioremediation strategies in contaminated industrial sites.
From a pharmaceutical perspective, computational studies have revealed interesting structure-activity relationships. Molecular docking simulations published in Bioorganic Chemistry (2024) suggest that derivatives of 1,2-Dibromo-4-nitrobenzene may interact with the allosteric site of inflammatory caspases, opening new avenues for anti-inflammatory drug development. However, in vitro validation of these predictions remains ongoing.
The compound's safety profile has been recently reassessed through comprehensive toxicogenomic analysis. A 2023 regulatory study documented dose-dependent hepatotoxicity mechanisms, identifying Nrf2-mediated oxidative stress response as the primary pathway. These findings are informing new handling guidelines for industrial applications.
Looking forward, several research groups are exploring the photophysical properties of 1,2-Dibromo-4-nitrobenzene derivatives for potential applications in photodynamic therapy. Preliminary results indicate promising singlet oxygen quantum yields, though stability issues remain to be addressed. The compound's unique electronic structure continues to make it a subject of interest in materials science as well.
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